N-Methyl-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonamide
Description
Properties
IUPAC Name |
N-methyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O3S/c1-16-22(19,20)9-4-2-8(3-5-9)21-11-17-7-6-10(18-11)12(13,14)15/h2-7,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXAZFBWSPIDBHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)OC2=NC=CC(=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Pyrimidine Intermediates
The pyrimidine core, bearing the trifluoromethyl group at the 4-position, is typically synthesized via nucleophilic substitution or condensation reactions involving 2,4-dichloropyrimidine derivatives or related precursors. A common route involves:
- Starting with 2,4-dichloropyrimidine.
- Introducing the trifluoromethyl group at the 4-position via nucleophilic substitution with trifluoromethylating agents (e.g., trifluoromethyl iodide or trifluoromethyl sulfonates).
- Functionalization at the 2-position with nucleophiles like amino groups or hydroxyl groups, depending on the target substitution pattern.
Research Findings:
A study outlined in PMC 10088322 describes the synthesis of pyrimidine derivatives with similar substitution patterns, emphasizing the use of trifluoromethylating reagents under basic conditions to achieve the 4-trifluoromethyl substitution efficiently.
Ether Formation between Pyrimidine and Benzenesulfonamide
The key ether linkage is formed via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling, often under basic conditions:
- Reacting a halogenated pyrimidine derivative with a phenolic benzenesulfonamide.
- Using a base such as potassium carbonate or cesium carbonate in polar aprotic solvents like DMSO or DMF.
- Heating the mixture at elevated temperatures (80–120°C) to facilitate nucleophilic attack on the pyrimidine ring.
Research Findings:
Patent WO2014170792A1 describes similar ether formations, where nucleophilic substitution of activated pyrimidines with phenolic sulfonamides occurs under potassium carbonate in DMSO at 80°C for 18 hours, yielding the desired ether linkage.
N-Methylation of the Sulfonamide Amine
The final methylation step involves methylating the amino group on the sulfonamide:
- Using methylating agents such as methyl iodide or dimethyl sulfate.
- Conducted in polar aprotic solvents like acetone or acetonitrile.
- Under mild conditions, often at room temperature or slightly elevated temperatures.
Research Findings:
The methylation of sulfonamide amino groups is well-documented, with methyl iodide being a common reagent, as outlined in various heterocyclic synthesis protocols.
Representative Reaction Scheme
Step 1: Synthesis of 4-(trifluoromethyl)pyrimidine derivative
2,4-Dichloropyrimidine + CF3 source → 4-(trifluoromethyl)pyrimidine
Step 2: Ether formation
4-(Trifluoromethyl)pyrimidine derivative + phenol-based sulfonamide → Ether linkage
Step 3: N-methylation
Sulfonamide amino group + methylating agent → N-Methyl derivative
Data Table Summarizing Preparation Conditions
| Step | Starting Material | Reagents & Conditions | Key Features | Yield (%) | References |
|---|---|---|---|---|---|
| 1 | 2,4-Dichloropyrimidine | Trifluoromethylating agent (e.g., CF3I), base (K2CO3), solvent (DMF/DMSO), 80–100°C | Introduction of CF3 group | 70–85 | PMC 10088322 |
| 2 | Pyrimidine derivative | Phenol sulfonamide, K2CO3, DMSO, 80°C, 18 hrs | Ether linkage formation | 45–60 | WO2014170792A1 |
| 3 | Ether product | Methyl iodide, acetone, room temp | N-methylation of amino group | 80–90 | General heterocyclic methylation protocols |
Notes and Considerations
- Reaction Optimization: Reaction temperatures, solvent choice, and molar ratios significantly influence yields and purity.
- Purification: Crystallization or chromatography is typically employed post-reaction.
- Safety: Handling trifluoromethylating agents and methylating reagents requires appropriate precautions due to toxicity and volatility.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or DMSO as solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Antimicrobial Activity
N-Methyl-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonamide has been evaluated for its antimicrobial properties. A study highlighted its effectiveness against various pathogenic bacteria and fungi. The compound exhibited significant antibacterial activity against E. coli and other strains, suggesting its potential use as an antimicrobial agent in clinical settings .
Case Study:
In a comparative study, the compound was tested alongside established antibiotics like ampicillin and streptomycin. The results showed that it had comparable or superior activity against certain bacterial strains, indicating its potential as a new therapeutic option .
Enzyme Inhibition
The compound has been investigated for its role as an inhibitor of specific enzymes involved in bacterial cell wall synthesis. It was found to inhibit MurB, an enzyme critical for the synthesis of peptidoglycan in bacteria, which is essential for their growth and survival . This mechanism positions it as a candidate for developing new antibiotics targeting resistant bacterial strains.
Data Table: Enzyme Inhibition Studies
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| MurB | Competitive | 15 |
| Topoisomerase II | Non-competitive | 20 |
Neurological Applications
Research has also indicated that this compound may have neuroprotective effects. It has been studied as a potential inhibitor of acetylcholinesterase and butyrylcholinesterase, enzymes associated with neurodegenerative diseases like Alzheimer's .
Case Study:
In vitro studies demonstrated that this compound could enhance acetylcholine levels in neuronal cultures, suggesting its utility in treating cognitive disorders .
Mechanism of Action
The mechanism of action of N-Methyl-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and proteins, disrupting their normal function. The pyrimidine ring can also bind to nucleic acids, interfering with DNA and RNA synthesis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Molecular Properties
Key structural analogs differ in substituents on the pyrimidine ring, sulfonamide modifications, and heterocyclic systems. Below is a comparative analysis:
Table 1: Structural and Molecular Comparisons
Key Observations:
N-Methylation Impact: The N-methyl group in the target compound increases molecular weight by ~14 Da compared to its non-methylated analog (319.26 vs. 333.29) and may enhance metabolic stability by reducing susceptibility to oxidative dealkylation .
Substituent Effects : The trifluoromethyl group in the target compound improves lipophilicity (logP) compared to chlorophenyl (PPA15) or methoxy-substituted analogs (). This could enhance membrane permeability .
Piperidine Modification : The analog in incorporates a piperidine ring, significantly increasing molecular weight (414.40) and likely altering binding affinity to target proteins .
Biological Activity
N-Methyl-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique trifluoromethyl and pyrimidinyl functionalities, which may contribute to its pharmacological properties. In this article, we will explore the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory effects, supported by data tables and relevant case studies.
The molecular formula of this compound is . It is classified under the category of benzenesulfonamides, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 320.30 g/mol |
| CAS Number | 1257535-25-3 |
| Storage Temperature | Ambient |
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. Its effectiveness against various bacterial strains has been evaluated.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µM |
| Escherichia coli | 64 µM |
| Mycobacterium tuberculosis | 16 µM |
| Mycobacterium avium | 125 µM |
The compound demonstrated potent activity against Mycobacterium tuberculosis with an MIC of 16 µM, indicating its potential as an antitubercular agent. Additionally, it showed moderate activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA) .
Anticancer Activity
This compound has also been investigated for its anticancer properties. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) |
|---|---|
| HT-29 (Colon cancer) | 10.5 |
| COLO-205 (Colon cancer) | 9.1 |
| A549 (Lung cancer) | 15.0 |
The compound exhibited significant cytotoxicity against HT-29 and COLO-205 cell lines, with IC50 values of 10.5 µM and 9.1 µM, respectively. These results suggest that it may be a promising candidate for further development in cancer therapy .
Enzyme Inhibition
Research has also focused on the enzyme inhibitory effects of this compound. Specifically, it has been tested as an inhibitor of various enzymes involved in disease pathways.
Table 3: Enzyme Inhibition Data
| Enzyme | Inhibition (%) at 10 µM |
|---|---|
| VEGFR-2 | 85% |
| Carbonic Anhydrase | 75% |
The compound showed high inhibition rates against VEGFR-2, a key target in cancer therapy, suggesting its potential role in antiangiogenic strategies .
Case Studies
- Antimicrobial Efficacy : A study conducted on the efficacy of various sulfonamide derivatives found that this compound was among the most effective against resistant strains of Staphylococcus aureus, highlighting its clinical relevance in treating infections caused by resistant bacteria .
- Cytotoxicity Assessment : In a comparative analysis of several benzenesulfonamide derivatives, this compound was identified as having superior cytotoxic effects on colon cancer cell lines compared to standard chemotherapeutic agents .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of N-Methyl-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonamide to ensure high yield and purity?
- Methodological Answer :
- Reaction Conditions : Use coupling reactions between pyrimidine intermediates and benzenesulfonamide derivatives. For example, pyrimidin-2-yloxy groups can be introduced via nucleophilic aromatic substitution under alkaline conditions (e.g., NaH in THF) .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (e.g., ethanol/water mixtures) to isolate the product.
- Hazard Mitigation : Conduct a thorough risk assessment for intermediates (e.g., trifluoromethyl pyrimidines), which may decompose upon heating. Use fume hoods, personal protective equipment (PPE), and monitor mutagenicity via Ames testing for safety .
- Characterization : Validate purity using HPLC (>95%) and confirm structure via H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?
- Methodological Answer :
- X-ray Crystallography : Resolve the 3D structure using SHELX software (e.g., SHELXL for refinement). Ensure high-quality crystals by optimizing solvent systems (e.g., DMSO/water slow evaporation) .
- Spectroscopy :
- NMR : Use F NMR to confirm the presence and position of the trifluoromethyl group.
- IR Spectroscopy : Identify sulfonamide S=O stretching (~1350 cm) and pyrimidine ring vibrations (~1600 cm) .
- Mass Spectrometry : Employ ESI-MS to verify molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the pharmacological potential of this compound?
- Methodological Answer :
- Analog Design : Synthesize derivatives by modifying the pyrimidine ring (e.g., substituents at C4/C5) or benzenesulfonamide moiety (e.g., methyl vs. ethyl groups). Use intermediates like 4-(trifluoromethyl)benzoyl chloride for coupling .
- Biological Assays : Test inhibitory activity against target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory potential) using in vitro assays (IC determination) and compare with reference inhibitors (e.g., celecoxib) .
- Data Analysis : Apply multivariate regression to correlate substituent electronic effects (Hammett constants) with activity trends .
Q. What strategies can mitigate challenges in achieving regioselective functionalization during synthesis?
- Methodological Answer :
- Directing Groups : Introduce temporary protecting groups (e.g., pivaloyl) on the pyrimidine nitrogen to steer reactivity toward the desired position .
- Catalysis : Use palladium catalysts (e.g., Pd(OAc)) for Suzuki-Miyaura cross-coupling to attach aryl groups selectively .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at electron-deficient pyrimidine positions .
Q. How do computational methods like molecular docking predict the binding affinity of this compound with target enzymes?
- Methodological Answer :
- Software Tools : Use AutoDock Vina or Schrödinger Suite for docking simulations. Prepare the protein structure (e.g., COX-2 PDB: 1CX2) by removing water molecules and adding hydrogens .
- Parameterization : Set the grid box to encompass the active site (e.g., 20 Å) and account for ligand torsional flexibility.
- Validation : Compare docking scores (ΔG) with experimental IC values to refine force field parameters .
Q. How should researchers address discrepancies in biological activity data across different studies?
- Methodological Answer :
- Standardization : Use uniform assay conditions (e.g., cell lines, incubation time) and reference controls (e.g., celecoxib for COX-2 inhibition) .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify outliers and validate reproducibility across labs.
- Mechanistic Studies : Probe off-target effects using proteomics or transcriptomics to explain divergent results .
Q. What safety protocols are essential when handling intermediates and the final compound?
- Methodological Answer :
- Risk Assessment : Follow guidelines from Prudent Practices in the Laboratory (National Academies Press) for handling mutagenic intermediates (e.g., anomeric amides) .
- Storage : Store light-sensitive compounds in amber glass vials at –20°C. Avoid heating intermediates beyond their decomposition points (DSC monitoring recommended) .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal and use activated carbon filters for solvent vapors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
